molecular formula C19H14Cl2N2O3 B2569795 [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 338413-68-6

[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2569795
CAS No.: 338413-68-6
M. Wt: 389.23
InChI Key: DUOXMMRLHUHZNC-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is a synthetic carbamate derivative featuring a pyridine core substituted with a 4-chlorophenoxy group at the 2-position and a carbamate moiety linked to a 4-chlorophenyl group at the methyl position. The presence of dual 4-chlorophenyl groups likely enhances its lipophilicity and binding affinity to biological targets, such as enzymes or receptors involved in pest or disease pathways.

Properties

IUPAC Name

[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3/c20-14-3-7-16(8-4-14)23-19(24)25-12-13-2-1-11-22-18(13)26-17-9-5-15(21)6-10-17/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOXMMRLHUHZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)COC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate typically involves multiple steps:

  • Formation of the Pyridine Intermediate: : The initial step involves the preparation of the pyridine intermediate, which can be synthesized via a nucleophilic substitution reaction. For instance, 2-chloropyridine can react with 4-chlorophenol in the presence of a base such as potassium carbonate to form 2-(4-chlorophenoxy)pyridine.

  • Carbamate Formation: : The next step involves the formation of the carbamate group. This can be achieved by reacting the pyridine intermediate with methyl chloroformate and 4-chloroaniline under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungi such as Candida albicans .
    • The mechanism of action appears to involve disruption of microbial cell membranes, which is critical for developing new antimicrobial agents with reduced side effects on human cells.
  • Potential Anticancer Properties
    • Research indicates that compounds structurally related to [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate may inhibit cancer cell proliferation. For instance, certain derivatives have shown promise in targeting specific cancer cell lines with minimal cytotoxicity towards normal cells .
    • A case study highlighted the effectiveness of these compounds in inducing apoptosis in cancer cells, suggesting their potential use in cancer therapy.
  • Neurological Applications
    • The compound's ability to cross the blood-brain barrier opens avenues for its use in treating neurological disorders. Preliminary in vitro studies suggest neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease .

Agricultural Applications

  • Pesticidal Activity
    • The chlorinated phenoxy group contributes to the herbicidal properties of this compound, making it effective against a range of weeds. Field trials have indicated its efficacy in controlling weed populations without adversely affecting crop yields .
    • Additionally, its application as a pesticide has been linked to lower environmental impact compared to traditional herbicides, promoting sustainable agricultural practices.

Material Science Applications

  • Polymer Development
    • The compound has been explored as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance in various applications, including coatings and composites .
    • Case studies have shown that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors.

Mechanism of Action

The mechanism of action of [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Compounds for Comparison:

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) Structural Features: Chlorine at the 3-position of the phenylamino group; variable alkyl chains on the carbamate. Activity: Synthesized and characterized by Ferriz et al. and Imramovsky et al., these compounds emphasize the role of chlorine positioning. Lipophilicity (log k) was determined via HPLC, showing enhanced hydrophobicity with additional chlorine substituents .

2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynyl)azetidin-3-yl)methyl)acetamide Derivatives Structural Features: Incorporates an azetidine ring and ethynyl linker, diverging from the pyridine-carbamate scaffold. Activity: Patented as ATF4 inhibitors for cancer therapy, highlighting how structural complexity (e.g., heterocyclic rings) can shift applications from agrochemical to pharmaceutical .

Pyraclostrobin (Methyl N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl}(N-methoxy)carbamate)

  • Structural Features : Pyrazole ring instead of pyridine; methoxycarbamate group.
  • Activity : A commercial fungicide inhibiting mitochondrial respiration. The pyrazole moiety and methoxy group enhance target specificity compared to simpler carbamates .

{2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}methyl N-(4-Chlorophenyl)carbamate (CAS 339278-47-6) Structural Features: Sulfanyl (S) replaces phenoxy (O) in the pyridine substituent.

[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-Chlorophenyl)carbamate (CAS 1026080-37-4) Structural Features: Chlorine at the 3-position of the phenyl group; methylphenoxy and methylpyrazole substituents. Implications: Demonstrates how positional isomerism (3- vs. 4-chloro) and alkylation influence steric hindrance and receptor interactions .

Table 1: Comparative Analysis of Key Features
Compound Core Structure Key Substituents Lipophilicity (log k) Known Activity
Target Compound Pyridine 4-Chlorophenoxy, 4-chlorophenyl Not reported Hypothetical agrochemical
Ferriz et al. Compounds (4a–i) Phenyl 3-Chlorophenylamino, alkyl carbamate 1.8–3.2 (HPLC) Enzyme inhibition
Pyraclostrobin Pyrazole Methoxycarbamate, 4-chlorophenyl High (fungicidal) Mitochondrial inhibitor
Sulfanyl Analog (CAS 339278-47-6) Pyridine 4-Chlorophenylsulfanyl Higher than oxygen analog Undocumented

Key Observations :

  • Chlorine Positioning : 4-Chloro substitution (target compound) generally increases lipophilicity compared to 3-chloro derivatives, as seen in Ferriz et al.'s work .
  • Heteroatom Effects : Replacing oxygen with sulfur (CAS 339278-47-6) may enhance membrane permeability but reduce oxidative stability .
  • Heterocyclic Cores : Pyrazole (Pyraclostrobin) vs. pyridine (target compound) influences target specificity, with pyrazole derivatives showing stronger fungicidal activity .

Biological Activity

The compound [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is a carbamate derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H14Cl2N2O3
  • Molecular Weight : 389.23 g/mol
  • LogP : 5 (indicating lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 4
  • Rotatable Bonds : 6

The structural features contribute to its interaction with biological targets, which is crucial for its pharmacological effects.

Research indicates that compounds with similar structures to this compound may exhibit various mechanisms of action:

  • Antichlamydial Activity : Analogous compounds have shown selective inhibition against Chlamydia trachomatis, a common sexually transmitted infection. These compounds disrupt the growth of the pathogen without affecting host cell viability, suggesting a targeted therapeutic approach .
  • Inhibition of Cancer Pathways : Some derivatives have been identified as inhibitors of the ATF4 pathway, which is involved in cellular stress responses and has implications in cancer progression. This suggests potential applications in treating various cancers and neurodegenerative diseases .

Antimicrobial Activity

A study analyzing the antimicrobial properties of similar compounds found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial efficacy .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
ACP1aN. meningitidis64 μg/mL
ACP1bH. influenzae32 μg/mL
[Target Compound]C. trachomatisNot specified in available data

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed through various assays:

  • Cell Viability Assays : Compounds were tested on mammalian cell lines to evaluate cytotoxicity. Results indicated mild toxicity at higher concentrations but maintained cell viability at therapeutic doses .
  • Mutagenicity Tests : The compound showed no mutagenic effects in Drosophila melanogaster assays, indicating a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Chlamydia Inhibition Study : A recent publication reported that specific structural modifications enhanced the antichlamydial activity of pyridine derivatives, with some showing superior efficacy compared to standard treatments .
  • Cancer Treatment Potential : Research on azetidine derivatives indicated that compounds targeting the ATF4 pathway could be beneficial in treating neurodegenerative diseases and various cancers, suggesting a broader therapeutic application for carbamate derivatives like this compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise coupling reactions. For example, details a related synthesis using dichloromethane and sodium hydroxide, emphasizing inert atmospheric conditions to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) can achieve >99% purity. Monitoring intermediates using thin-layer chromatography (TLC) ensures reaction progression . Adjusting stoichiometric ratios of 4-chlorophenol and pyridine derivatives (e.g., 1.2:1 molar ratio) improves yield by minimizing unreacted starting materials .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., ESI+ mode, resolving power ≥30,000). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies substituent positions, with aromatic protons typically appearing at δ 7.2–8.5 ppm. X-ray crystallography (single-crystal diffraction, Mo-Kα radiation) resolves stereochemistry, as demonstrated in for a structurally similar thiazolidinone derivative . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1.2, 4.5, 7.4) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS/MS to identify hydrolytic cleavage sites (e.g., carbamate bond susceptibility at pH >7). highlights the stability of trifluoromethyl analogs under acidic conditions, suggesting similar resilience in this compound’s chlorophenoxy groups .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s reported activity as an ATF4 inhibitor in cancer models?

  • Methodological Answer : ATF4 inhibition can be validated via luciferase reporter assays in HEK293T cells transfected with an ATF4-responsive promoter. identifies structurally related chlorophenoxy derivatives as ATF4 inhibitors, likely via competitive binding to the stress-response element-binding domain. Co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR) assays quantify binding affinity (KD ≤ 50 nM) . Dose-dependent suppression of ATF4 target genes (e.g., CHOP, ASNS) in MCF-7 breast cancer cells further confirms mechanism .

Q. How does the presence of chlorophenoxy and carbamate groups influence structure-activity relationships (SAR) in agrochemical applications?

  • Methodological Answer : The chlorophenoxy moiety enhances lipid solubility (logP ≈ 3.5), facilitating membrane penetration, as seen in pyraclostrobin analogs ( ). Carbamate groups contribute to target binding via hydrogen bonding with fungal cytochrome bc1 complexes. Replace the carbamate with urea (e.g., in ’s benzamide derivatives) reduces antifungal activity by 70%, highlighting its critical role .

Q. What strategies can resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell cultures). Standardize protocols using the same cell line (e.g., HCT-116 for cytotoxicity) and ATP-based viability assays. demonstrates that trifluoromethyl groups improve metabolic stability in vivo, which may explain divergent results from in vitro vs. in vivo studies . Meta-analysis of dose-response curves (IC50 values) and pharmacokinetic parameters (t½, AUC) clarifies bioactivity thresholds .

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